molecular formula C32H43N5O9S B1338238 Boc-met-enkephalin CAS No. 59481-77-5

Boc-met-enkephalin

Numéro de catalogue: B1338238
Numéro CAS: 59481-77-5
Poids moléculaire: 673.8 g/mol
Clé InChI: OXPQHPVFIVMOOJ-SDHOMARFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-met-enkephalin, also known as tert-butyloxycarbonyl-methionine-enkephalin, is a synthetic derivative of the naturally occurring opioid peptide met-enkephalin. Met-enkephalin is one of the two primary forms of enkephalins, the other being leu-enkephalin. These peptides play a crucial role in pain modulation by interacting with opioid receptors in the central and peripheral nervous systems .

Mécanisme D'action

Target of Action

Boc-met-enkephalin, also known as Metenkefalin, primarily targets the µ (mu) and δ (delta) opioid receptors . These receptors are part of the opioid receptor family, which plays a crucial role in pain regulation . This compound acts as an agonist for these receptors, meaning it binds to these receptors and activates them .

Mode of Action

Upon binding to the µ and δ opioid receptors, this compound triggers a series of intracellular events . It is known to cause immunostimulation at low doses and immunosuppression at higher doses . Additionally, this compound can inhibit the production of aldosterone, deoxycorticosterone, and corticosterone .

Biochemical Pathways

This compound is involved in various biochemical pathways due to its interaction with opioid receptors. It has been found to play a role in regulating cell proliferation in both normal and neoplastic cell lines . The principal mechanism of action is through the upregulation of p16 and p21 cyclin-dependent kinases, which serve to stall the progression of the cell replication cycle from the G0/G1 phase to the S phase .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has been reported that this compound reaches a Cmax of 1266.14pg/mL, with a Tmax of 0.16h, and an AUC of 360.64pg*h/mL . The half-life of this compound is reported to be between 4.2-39 minutes .

Result of Action

The activation of µ and δ opioid receptors by this compound leads to various molecular and cellular effects. It has been shown to reduce chromosomal aberrations in patients with multiple sclerosis . Furthermore, it has been under investigation as an immunomodulatory therapy for moderate to severe COVID-19 .

Analyse Biochimique

Biochemical Properties

Boc-met-enkephalin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to opioid receptors, including the mu, delta, and kappa receptors, which are G-protein-coupled receptors involved in pain modulation and immune responses . The interaction between this compound and these receptors leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels and subsequent modulation of ion channels and neurotransmitter release . Additionally, this compound interacts with enzymes such as prohormone convertase 1 and 2, which are involved in its biosynthesis from proenkephalin .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In immune cells, it has been shown to upregulate memory T cells and enhance adaptive immune responses . In neuronal cells, this compound modulates pain perception by inhibiting neurotransmitter release and reducing neuronal excitability . It also influences cell signaling pathways, such as the ERK2/CREB signaling pathway, and affects gene expression related to pain modulation and neuroprotection . Furthermore, this compound impacts cellular metabolism by regulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to opioid receptors, leading to conformational changes and activation of downstream signaling pathways. Upon binding to the receptors, this compound inhibits adenylate cyclase, reducing cyclic AMP levels and subsequently modulating ion channels and neurotransmitter release . This results in analgesic effects and modulation of immune responses. Additionally, this compound upregulates the expression of cyclin-dependent kinases p16 and p21, which stall the cell cycle progression from the G0/G1 phase to the S phase, thereby regulating cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits a short half-life, with rapid degradation and clearance from the system . Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, affecting its long-term efficacy . In in vitro and in vivo studies, this compound has demonstrated sustained analgesic and immunomodulatory effects, although the duration of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert analgesic and immunomodulatory effects without significant adverse effects . At higher doses, it may induce toxic effects, including respiratory depression and immunosuppression . Studies have identified threshold doses for optimal therapeutic effects, and careful dosage adjustments are necessary to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its biosynthesis from proenkephalin via proteolytic cleavage by prohormone convertase 1 and 2 . The compound is further metabolized by enzymes such as carboxypeptidase E, which removes the C-terminal amino acid residues . These metabolic processes regulate the levels of this compound and its active forms, influencing its biological activity and therapeutic potential .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized in the central nervous system, including the brain and spinal cord, where it exerts its analgesic effects . The compound is also distributed in peripheral tissues, such as the adrenal medulla and immune organs, where it modulates immune responses . The transport and distribution of this compound are influenced by factors such as its molecular size, lipophilicity, and interactions with transport proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the dense-core granules of cells, such as neurons and immune cells . These granules serve as storage sites for the compound, allowing for its rapid release upon stimulation. The localization of this compound within specific subcellular compartments is regulated by targeting signals and post-translational modifications, which direct it to specific organelles . This subcellular localization is crucial for its activity and function in modulating pain perception and immune responses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Boc-met-enkephalin is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid resin. The Boc group is removed using trifluoroacetic acid (TFA) or hydrochloric acid in tetrahydrofuran, followed by coupling reactions mediated by dicyclohexylcarbodiimide (DCC) or other coupling agents .

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves automated peptide synthesizers and environmentally friendly solvents like water. The use of microwave-assisted coupling reactions and nanomicelles has been explored to enhance the efficiency and yield of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-met-enkephalin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: TFA, hydrochloric acid in tetrahydrofuran.

    Coupling: DCC, N-methylmorpholine (NMM), and dimethylaminopyridine (DMAP).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents

Major Products: The primary product of these reactions is this compound, with potential side products including partially protected peptides and oxidized or reduced methionine derivatives .

Applications De Recherche Scientifique

Pain Management

Boc-Met-enkephalin exhibits potent analgesic properties through its action on the δ-opioid receptor. Research indicates that this compound can modulate pain pathways and reduce nociceptive responses.

Case Study: Mycobacteria and Opioid Peptide Release

  • A study demonstrated that this compound can enhance opioid peptide release from neutrophils in response to Mycobacterium butyricum. This effect was linked to a decrease in inflammatory pain, suggesting a potential application in pain management strategies for inflammatory conditions .

Neuroprotection

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease.

Case Study: GABAergic Transmission and Parkinson's Disease

  • In a primate model of Parkinson's disease, this compound was shown to interact with GABAergic pathways, reducing the release of GABA from striatal terminals. This modulation may help alleviate parkinsonian symptoms by balancing neurotransmitter activity .

Cancer Therapy

Recent studies have highlighted the role of this compound in cancer treatment, particularly concerning colorectal cancer.

Case Study: Methionine Enkephalin in Colorectal Cancer

  • Methionine enkephalin (a related compound) was found to inhibit tumor growth in colorectal cancer models by remodeling the tumor immune microenvironment. It achieved this by down-regulating oncogenes and promoting anti-tumor immune responses, indicating that this compound could have similar therapeutic potential .

Synthesis and Structure-Activity Relationship

The synthesis of this compound and its analogs is crucial for understanding their pharmacological properties.

Synthesis Insights

  • Efficient synthetic routes have been developed for this compound derivatives, allowing researchers to explore their biological activity through structure-activity relationship studies. For instance, modifications at specific positions can significantly affect receptor binding affinity and biological efficacy .

Data Tables

Application AreaFindings/ImplicationsReferences
Pain ManagementEnhanced opioid release reduces inflammatory pain
NeuroprotectionModulates GABAergic transmission in Parkinson's models
Cancer TherapyInhibits tumor growth by remodeling immune microenvironment
SynthesisDevelopment of efficient synthetic routes

Comparaison Avec Des Composés Similaires

Uniqueness: Boc-met-enkephalin is unique due to its Boc protection, which makes it more stable and easier to handle during synthesis and storage. This stability is particularly advantageous in research and industrial applications where peptide degradation can be a significant issue .

Activité Biologique

Boc-Met-enkephalin is an analog of the endogenous opioid peptide Met-enkephalin, which plays a significant role in modulating pain and emotional responses through its action on opioid receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Enkephalins

Enkephalins are pentapeptides that bind to opioid receptors, primarily the mu (MOR) and delta (DOR) receptors, leading to analgesic effects. Met-enkephalin is derived from the proenkephalin precursor and has been extensively studied for its role in pain modulation and neuroprotection. This compound is a modified form that incorporates a tert-butyloxycarbonyl (Boc) protective group, enhancing its stability and bioavailability.

Pharmacological Properties

This compound exhibits several pharmacological properties that make it a subject of interest in pain management and neurobiology:

  • Receptor Affinity : this compound has shown significant binding affinity for both MOR and DOR. Research indicates that modifications at specific positions can enhance receptor selectivity and potency, as seen in studies with various enkephalin analogs .
  • Bioavailability : The Boc group improves the compound's metabolic stability, allowing for better penetration across the blood-brain barrier (BBB). This is crucial for central nervous system (CNS) drug delivery .
  • Analgesic Activity : Studies have demonstrated that this compound retains potent analgesic effects in various pain models. For instance, it has been shown to significantly reduce nociceptive responses in animal models of inflammatory pain .

The biological activity of this compound primarily involves:

  • Opioid Receptor Activation : Upon binding to MOR and DOR, this compound activates intracellular signaling pathways that lead to inhibition of neurotransmitter release, particularly GABA. This results in decreased pain perception .
  • Calcium Signaling : The release of intracellular calcium is a critical step in the signaling cascade initiated by opioid receptor activation. Studies indicate that this compound can influence calcium dynamics within neurons, contributing to its analgesic effects .

Research Findings and Case Studies

Several studies have contributed to our understanding of this compound's biological activity:

  • In Vitro Studies : In vitro assays have demonstrated that this compound effectively activates ERK1/2 signaling pathways, which are associated with cell survival and proliferation. This suggests potential neuroprotective properties .
  • Animal Models : In vivo studies using rodent models have shown that administration of this compound leads to significant reductions in thermal and mechanical pain thresholds, indicating robust analgesic effects .
  • Comparative Analyses : A comparative study highlighted the enhanced activity of this compound relative to unmodified Met-enkephalin, particularly in terms of receptor binding affinity and analgesic potency .

Data Tables

PropertyThis compoundMet-Enkephalin
Binding Affinity (MOR)HighModerate
Binding Affinity (DOR)ModerateLow
Analgesic PotencyHighModerate
BBB PenetrationEnhancedPoor

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O9S/c1-32(2,3)46-31(45)37-24(17-21-10-12-22(38)13-11-21)28(41)34-18-26(39)33-19-27(40)35-25(16-20-8-6-5-7-9-20)29(42)36-23(30(43)44)14-15-47-4/h5-13,23-25,38H,14-19H2,1-4H3,(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,37,45)(H,43,44)/t23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPQHPVFIVMOOJ-SDHOMARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-met-enkephalin
Reactant of Route 2
Reactant of Route 2
Boc-met-enkephalin
Reactant of Route 3
Reactant of Route 3
Boc-met-enkephalin
Reactant of Route 4
Reactant of Route 4
Boc-met-enkephalin
Reactant of Route 5
Boc-met-enkephalin
Reactant of Route 6
Reactant of Route 6
Boc-met-enkephalin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.